REACTION_SMILES
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[CH3:1][CH2:2][CH2:3][NH2:4].[CH:26]([Cl:27])([Cl:28])[Cl:29].[N+:5](=[O:6])([O-:7])[c:8]1[c:9]([CH:17]([C:18](=[O:19])[O:20][CH2:21][CH3:22])[C:23](=[O:24])[CH3:25])[cH:10][cH:11][c:12]([N+:14](=[O:15])[O-:16])[cH:13]1>>[N+:5](=[O:6])([O-:7])[c:8]1[c:9]([CH2:17][C:18](=[O:19])[O:20][CH2:21][CH3:22])[cH:10][cH:11][c:12]([N+:14](=[O:15])[O-:16])[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C(C)=O)c1ccc([N+](=O)[O-])cc1[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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CCOC(=O)Cc1ccc([N+](=O)[O-])cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |